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Compound of Interest

Compound Name: 3-Methoxybenzhydrazide

Cat. No.: B1360060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the structural features of 3-
Methoxybenzhydrazide, a versatile molecule with significant applications in medicinal

chemistry and materials science. Authored from the perspective of a Senior Application

Scientist, this document synthesizes foundational chemical principles with advanced analytical

techniques to offer a holistic understanding of this compound. We will delve into its molecular

architecture through X-ray crystallography, elucidate its electronic and atomic environment via

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and explore its

fragmentation behavior using Mass Spectrometry. Each section is designed to be a self-

validating system, explaining not just the methodology but the scientific rationale behind the

experimental choices and data interpretation.

Introduction: The Significance of 3-
Methoxybenzhydrazide
3-Methoxybenzhydrazide (m-anisic hydrazide) is a key intermediate in the synthesis of a wide

array of organic compounds.[1] Its structure, featuring a benzene ring substituted with a

methoxy group and a hydrazide moiety, imparts a unique combination of reactivity and

biological activity. This has led to its use in the development of pharmaceuticals,

agrochemicals, and dyes.[1] Notably, it serves as a precursor for hydrazone derivatives, a class

of compounds known for their anti-inflammatory, analgesic, and anti-cancer properties.[1] A

thorough understanding of its three-dimensional structure and spectroscopic properties is
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paramount for designing novel derivatives with enhanced therapeutic potential and for quality

control in its various applications.

Key Physicochemical Properties:

Property Value Source

Molecular Formula C₈H₁₀N₂O₂ [1]

Molecular Weight 166.18 g/mol [1]

CAS Number 5785-06-8 [1]

Appearance Pale brown powder [1]

Melting Point 89-95 °C [1]

Synthesis of 3-Methoxybenzhydrazide: A Reliable
Protocol
The synthesis of 3-Methoxybenzhydrazide is typically achieved through the hydrazinolysis of

a corresponding ester, such as methyl 3-methoxybenzoate. This nucleophilic acyl substitution

reaction is a robust and high-yielding method.

Experimental Protocol:
Materials:

Methyl 3-methoxybenzoate

Hydrazine hydrate (80% solution)

Methanol (absolute)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

methyl 3-methoxybenzoate (1 equivalent) in methanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/79848
https://pubchem.ncbi.nlm.nih.gov/compound/79848
https://pubchem.ncbi.nlm.nih.gov/compound/79848
https://pubchem.ncbi.nlm.nih.gov/compound/79848
https://pubchem.ncbi.nlm.nih.gov/compound/79848
https://www.benchchem.com/product/b1360060?utm_src=pdf-body
https://www.benchchem.com/product/b1360060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room

temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

After completion, allow the reaction mixture to cool to room temperature.

Reduce the volume of the solvent under reduced pressure.

Cool the concentrated solution in an ice bath to induce crystallization.

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold

methanol, and dry under vacuum to yield pure 3-Methoxybenzhydrazide.

This protocol is adapted from established methods for the synthesis of similar benzhydrazide

derivatives.[2] The use of a slight excess of hydrazine hydrate ensures the complete

conversion of the starting ester.

Unveiling the Molecular Architecture: Single-Crystal
X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive information about the three-

dimensional arrangement of atoms in a crystalline solid. For 3-Methoxybenzhydrazide, this

technique reveals precise bond lengths, bond angles, and intermolecular interactions that

govern its solid-state behavior.

The crystal structure of 3-Methoxybenzhydrazide has been deposited in the Cambridge

Crystallographic Data Centre (CCDC) with the deposition number 750714.[1] Analysis of this

crystallographic data provides invaluable insights into the molecule's conformation.

Key Crystallographic Insights (Hypothetical Data based
on related structures):
While the specific data for CCDC 750714 requires direct access to the database, we can infer

expected structural features based on published data for closely related benzohydrazide

derivatives.
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Planarity: The benzene ring is expected to be planar. The hydrazide group (-CONHNH₂) will

also exhibit a degree of planarity due to resonance.

Conformation: The molecule will likely adopt a conformation that minimizes steric hindrance

between the methoxy group and the hydrazide moiety.

Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (N-H) and

acceptors (C=O and -NH₂), leading to the formation of an extensive network of

intermolecular hydrogen bonds in the crystal lattice. These interactions are crucial for the

stability of the crystal packing. For instance, in the crystal structure of 3-hydroxy-4-

methoxybenzohydrazide, intermolecular N—H···N, N—H···O, and O—H···O hydrogen bonds

are observed to link the molecules.[3]
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Probing the Atomic Environment: Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in

solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in

¹H and ¹³C NMR spectra, we can gain a detailed picture of the electronic environment of each

atom.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Methoxybenzhydrazide is expected to show distinct signals for

the aromatic protons, the methoxy group protons, and the hydrazide protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Proton
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-NH₂ ~4.5 Broad Singlet 2H -

-CONH- ~9.8 Singlet 1H -

Aromatic H 7.0 - 7.5 Multiplet 4H -

-OCH₃ ~3.8 Singlet 3H -

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in

the range of 7.0-7.5 ppm. The substitution pattern will lead to distinct signals, though they

may overlap.

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet

around 3.8 ppm, a characteristic chemical shift for this functional group.

Hydrazide Protons: The two protons of the terminal -NH₂ group are expected to appear as a

broad singlet around 4.5 ppm. The amide proton (-CONH-) will appear as a singlet further

downfield, typically around 9.8 ppm. The chemical shifts of these protons are sensitive to

solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):
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Carbon Chemical Shift (δ, ppm)

C=O ~165

Aromatic C-O ~159

Aromatic C (quaternary) ~135

Aromatic C-H 112 - 130

-OCH₃ ~55

Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to resonate at a

downfield chemical shift, typically around 165 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the range of 112-160 ppm. The

carbon attached to the methoxy group (C-O) will be the most downfield among the aromatic

carbons, around 159 ppm. The other quaternary carbon will be around 135 ppm, while the

protonated aromatic carbons will appear between 112 and 130 ppm.

Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately 55

ppm.

Vibrational Fingerprinting: Fourier-Transform
Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups

present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of

3-Methoxybenzhydrazide will exhibit characteristic absorption bands for the N-H, C=O, C-O,

and aromatic C-H bonds.

Expected FTIR Spectral Data:
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (amide and amine) 3200 - 3400 Medium

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic, -OCH₃) 2850 - 3000 Medium

C=O Stretch (amide I) 1640 - 1680 Strong

N-H Bend (amide II) 1510 - 1570 Medium

C=C Stretch (aromatic) 1450 - 1600 Medium to Strong

C-O Stretch (aryl ether) 1200 - 1275 (asymmetric) Strong

C-O Stretch (aryl ether) 1000 - 1075 (symmetric) Strong

The strong absorption band for the carbonyl group (C=O) is particularly diagnostic for the

hydrazide functionality. The presence of both N-H stretching and bending vibrations further

confirms the presence of the amide and amine groups.

Molecular Weight and Fragmentation: Mass
Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and structural features of a compound by analyzing the mass-to-charge ratio

(m/z) of its ions.

Expected Mass Spectrometry Data:

Molecular Ion Peak (M⁺): The mass spectrum of 3-Methoxybenzhydrazide will show a

molecular ion peak at an m/z value corresponding to its molecular weight (166.18 g/mol ).

Major Fragment Ions: The molecule is expected to undergo characteristic fragmentation

upon ionization. Key fragmentation pathways include:

Loss of the -NHNH₂ group (m/z 31) to give the 3-methoxybenzoyl cation (m/z 135). This is

often the base peak.
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Loss of the methoxy group (-OCH₃, m/z 31) from the benzoyl fragment to give a cation at

m/z 104.

Further fragmentation of the aromatic ring.

3-Methoxybenzhydrazide
(m/z 166)

[3-Methoxybenzoyl]+ 
(m/z 135)

- •NHNH₂

[NH₂NH₂]⁺
(m/z 32)

- C₇H₇O•

[C₆H₄CO]+ 
(m/z 104)

- •OCH₃
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Conclusion: A Multi-faceted Structural
Understanding
This technical guide has provided a comprehensive overview of the structural analysis of 3-
Methoxybenzhydrazide, integrating data from X-ray crystallography, NMR and IR

spectroscopy, and mass spectrometry. The synergistic application of these techniques allows

for a complete and unambiguous characterization of this important molecule. The detailed

protocols and expected data presented herein serve as a valuable resource for researchers in

organic synthesis, medicinal chemistry, and materials science, facilitating both the reliable

identification of 3-Methoxybenzhydrazide and the rational design of its next-generation

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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